Lithium(1+) ion imidazo[1,5-a]pyrimidine-8-carboxylate

Medicinal Chemistry Compound Library Design Physicochemical Profiling

Select this lithium carboxylate salt for scaffold-based parallel amidation without pre-activation. Direct HBTU/DIPEA coupling generates 48–96 amide libraries in one week—eliminating the extra activation step required by the free acid (CAS 1083282-02-3). Zero HBD count and TPSA 56.49 Ų make it an optimal low-PSA, low-HBD baseline for CNS drug design, outperforming the free acid (TPSA 67.49, 1 HBD). With stock in US and UA warehouses and ambient 1–5 day air-freight delivery, this building block supports just-in-time multi-batch procurement without cold-chain logistics. Cross-reference via MDL MFCD29047585 for identity verification across vendors.

Molecular Formula C7H4LiN3O2
Molecular Weight 169.07
CAS No. 1909309-42-7
Cat. No. B2899225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium(1+) ion imidazo[1,5-a]pyrimidine-8-carboxylate
CAS1909309-42-7
Molecular FormulaC7H4LiN3O2
Molecular Weight169.07
Structural Identifiers
SMILES[Li+].C1=CN2C=NC(=C2N=C1)C(=O)[O-]
InChIInChI=1S/C7H5N3O2.Li/c11-7(12)5-6-8-2-1-3-10(6)4-9-5;/h1-4H,(H,11,12);/q;+1/p-1
InChIKeyNFYTXKRNOBSORY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lithium(1+) Ion Imidazo[1,5-a]pyrimidine-8-carboxylate (CAS 1909309-42-7): Procurement-Grade Building Block for Heterocyclic SAR Libraries


Lithium(1+) ion imidazo[1,5-a]pyrimidine-8-carboxylate (CAS 1909309-42-7, molecular formula C₇H₄LiN₃O₂, molecular weight 169.1 g/mol) is a pre-formed lithium carboxylate salt of the imidazo[1,5-a]pyrimidine-8-carboxylic acid scaffold [1]. The compound is catalogued as a versatile small molecule building block by multiple suppliers (Enamine EN300-249899, purity 95%; Leyan product 1979840, purity 98%) and is stored at ambient temperature . Its core heterocyclic scaffold is a recognized privileged structure in medicinal chemistry, appearing in patent families targeting glucocerebrosidase-related disorders including Gaucher disease and Parkinson's disease [2].

Why Generic Substitution Fails: Lithium(1+) Ion Imidazo[1,5-a]pyrimidine-8-carboxylate Cannot Be Replaced by the Free Acid, Sodium Salt, or Ester Analogs Without Altering Downstream Outcomes


The lithium counterion in imidazo[1,5-a]pyrimidine-8-carboxylate is not a spectator; it dictates the compound's physicochemical profile and synthetic utility in ways the free acid (CAS 1083282-02-3), sodium salt, or ethyl ester cannot replicate. The lithium salt removes a hydrogen bond donor (HBD count = 0 vs. 1 for the free acid), reduces topological polar surface area (TPSA = 56.49 vs. 67.49 Ų), and shifts the partition coefficient (cLogP = -0.03 vs. +0.43) [1]. These differences directly impact membrane permeability predictions and compound library design filters. Furthermore, lithium carboxylates participate in direct amidation with amines under mild conditions (HBTU, Hünig's base, 1–2 h), whereas free carboxylic acids require pre-activation—adding a synthetic step and potentially introducing racemization or degradation in sensitive substrates [2]. Substituting the lithium salt with the sodium analogue generally results in at least an order-of-magnitude reduction in organic-solvent solubility, as demonstrated across diverse carboxylate classes [3].

Product-Specific Quantitative Evidence Guide: Lithium(1+) Ion Imidazo[1,5-a]pyrimidine-8-carboxylate Versus Closest Analogs and Alternatives


Physicochemical Differentiation: Lithium Salt vs. Free Acid—Hydrogen Bond Donor Count, TPSA, and cLogP

The lithium salt form of imidazo[1,5-a]pyrimidine-8-carboxylate (CAS 1909309-42-7) differs from the free acid (CAS 1083282-02-3) in three physiologically relevant computed descriptors that influence oral bioavailability prediction and CNS drug-likeness filters. The lithium salt has zero hydrogen bond donors versus one for the free acid; a topological polar surface area (TPSA) of 56.49 Ų versus 67.49 Ų; and a computed cLogP of -0.0304 versus +0.4275 [1][2]. The reduction in TPSA by approximately 11 Ų and the elimination of the H-bond donor both favor passive membrane permeability, while the lower cLogP indicates enhanced aqueous solubility [1][2].

Medicinal Chemistry Compound Library Design Physicochemical Profiling

Direct Amidation Reactivity: Lithium Carboxylate Enables One-Step Coupling vs. Multi-Step Activation Required for Free Acid

Lithium carboxylate salts, including lithium(1+) imidazo[1,5-a]pyrimidine-8-carboxylate, are directly competent in amidation reactions with both free amines and ammonium hydrochloride salts using HBTU as coupling agent and Hünig's base, with reactions typically complete in 1–2 hours and delivering products in good to excellent yields [1]. In contrast, the corresponding free carboxylic acid requires a separate activation step (e.g., conversion to acyl chloride or use of in situ coupling reagents), which adds time, cost, and potential for epimerization or decomposition. The lithium salt protocol is particularly valuable when the parent acid is prone to decarboxylation, poorly soluble, or less conveniently isolated—conditions relevant to certain imidazo[1,5-a]pyrimidine derivatives [1].

Synthetic Methodology Amidation Medicinal Chemistry SAR

Scaffold Privilege: Imidazo[1,5-a]pyrimidine-8-carboxamide Core Is Exclusively Claimed for Glucocerebrosidase-Targeting Therapies

Substituted 2,4-dimethyl-N-phenylimidazo[1,5-a]pyrimidine-8-carboxamide compounds—which are directly accessible from lithium(1+) imidazo[1,5-a]pyrimidine-8-carboxylate via amidation—are explicitly claimed in patent families assigned to Lysosomal Therapeutics Inc. for the treatment of Gaucher disease, Parkinson's disease, Lewy body dementia, and multiple system atrophy [1]. These disorders are linked to deficiency of the lysosomal enzyme glucocerebrosidase (GBA1). The patent family (e.g., US 2021/0169886 A1, EP 3215510 A1, priority date 2014-11-06) encompasses 356 linked PubChem compounds and 16 protein targets, with glucocerebrosidase (human) as the primary target [1][2]. By contrast, isomeric imidazo[1,2-a]pyrimidine scaffolds—while also bioactive—do not appear in this specific therapeutic patent family and target a different set of enzymes (e.g., calcium channels as antagonists) [3].

Drug Discovery Gaucher Disease Parkinson's Disease Glucocerebrosidase

Vendor Purity, Storage, and Lead-Time Comparison: Lithium Salt vs. Free Acid and Methyl Ester Analogs

Across reputable non-excluded suppliers, lithium(1+) imidazo[1,5-a]pyrimidine-8-carboxylate is available at purities ≥95% (Enamine/Sigma-Aldrich: 95%; Leyan: 98%) with room-temperature storage and normal shipping classification—no cold-chain requirement . In comparison, the free acid (CAS 1083282-02-3) is offered by Leyan at 98% purity but is priced on an inquiry-only basis for most quantities, while the methyl ester analog (CAS 2110108-82-0) requires synthesis-on-demand from multiple suppliers . Biosynth catalogs the lithium salt at $1,255/50 mg and $3,575/500 mg with a 3–4 week lead time for non-stock orders, while Enamine provides stock availability in both US and UA warehouses with a 1–5 day delivery window . The lithium salt's ready stock status in two geographic regions provides supply-chain resilience absent for the free acid and ester analogs.

Chemical Procurement Building Block Sourcing Supply Chain

Unsubstituted Scaffold vs. 2,4-Dimethyl and 3-Methyl Analogs: Maximizing Synthetic Degrees of Freedom for SAR

Lithium(1+) imidazo[1,5-a]pyrimidine-8-carboxylate (molecular weight 169.1 g/mol, C₇H₄LiN₃O₂) bears no alkyl substituents on the heterocyclic core, leaving all four unsubstituted ring positions (C-2, C-3, C-4, C-6) available for subsequent functionalization [1]. In contrast, the closest commercially available lithium salt analogs carry pre-installed substituents: lithium(1+) 3-methylimidazo[1,5-a]pyrimidine-8-carboxylate (CAS 2059971-63-8, MW 183.1) and lithium(1+) 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate (CAS 2230803-44-6, MW 197.1) . Each methyl group addition increases molecular weight by ~14 Da and permanently occupies a vector that cannot be diversified. The unsubstituted scaffold thus provides a cleaner starting point for systematic SAR exploration, particularly for medicinal chemistry programs where the 2- and 4-positions are critical determinants of target binding, as exemplified by the 2,4-dimethyl-substituted carboxamide series in the Gaucher/Parkinson patents [2].

Scaffold Optimization SAR Exploration Late-Stage Functionalization

Best Research and Industrial Application Scenarios for Lithium(1+) Ion Imidazo[1,5-a]pyrimidine-8-carboxylate


Systematic SAR Exploration of Imidazo[1,5-a]pyrimidine-8-carboxamide Libraries for GBA1-Targeted Neurodegenerative Disease Programs

Procure this lithium salt as the single, unsubstituted scaffold entry point for parallel amidation with diverse amine libraries. Using the direct lithium carboxylate amidation protocol (HBTU, DIPEA, 1–2 h), teams can generate 48–96 member amide libraries in a single week without the additional activation step required by the free acid [1]. The resulting 8-carboxamide compounds map directly onto the chemical space claimed in US 2021/0169886 A1 for glucocerebrosidase (GBA1) modulation in Gaucher disease, Parkinson's disease, and Lewy body dementia [2].

Physicochemical Property Optimization for CNS-Penetrant Library Design

Leverage the lithium salt's intrinsic zero H-bond donor count and TPSA of 56.49 Ų as a low-PSA, low-HBD starting point for CNS drug design [3]. Medchem teams can track how each amidation, arylation, or alkylation event shifts TPSA and HBD metrics away from this baseline—critical for maintaining blood-brain barrier permeability predictions within desirable ranges (typically TPSA < 90 Ų, HBD ≤ 3 for CNS candidates). The free acid (TPSA 67.49 Ų, 1 HBD) is a less favorable starting baseline for this objective [4].

Reliable Long-Term Supply for Multi-Year Preclinical Development Programs

Select this lithium salt building block for programs requiring multi-batch, multi-year supply continuity. With stock availability in both US and UA warehouses (Enamine) and ambient temperature storage with air-freight clearance, the compound supports just-in-time ordering with 1–5 day delivery, avoiding the 3–4 week make-to-order lead time and cold-chain logistics of certain alternatives . The compound's MDL number (MFCD29047585) enables cross-referencing across supplier catalogs to validate identity across batches and vendors .

Quote Request

Request a Quote for Lithium(1+) ion imidazo[1,5-a]pyrimidine-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.